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Compound of Interest

Compound Name: Ethyl biphenyl-2-carboxylate

Cat. No.: B011600 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive comparison of the spectral data for a series of

substituted biphenyl-2-carboxylates. Biphenyl scaffolds are of significant interest in medicinal

chemistry and materials science, and understanding the influence of substitution on their

spectroscopic properties is crucial for synthesis, characterization, and structure-activity

relationship (SAR) studies. This document provides a detailed analysis of 1H NMR, 13C NMR,

and mass spectrometry data for methyl biphenyl-2-carboxylate and its 4'-substituted

analogues (methyl, chloro, and nitro derivatives).

General Structure of Substituted Biphenyl-2-
Carboxylates
The core structure of the compared compounds consists of a biphenyl system with a methyl

carboxylate group at the 2-position of one phenyl ring and a substituent (R) at the 4'-position of

the second phenyl ring.

Caption: General chemical structure of 4'-substituted biphenyl-2-carboxylates.

Experimental Workflow: From Synthesis to Analysis
The synthesis of the target compounds is typically achieved via a Suzuki-Miyaura cross-

coupling reaction, followed by purification and subsequent spectroscopic analysis to confirm

the structure and purity.
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Caption: Experimental workflow from synthesis to spectral analysis.

Spectral Data Comparison
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The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for the

selected substituted biphenyl-2-carboxylates. These values are crucial for identifying the

compounds and understanding the electronic effects of the substituents on the biphenyl

system.

¹H NMR Spectral Data (δ, ppm) in CDCl₃
Compound

H3, H4, H5,
H6

H3', H5' H2', H6' OCH₃
Substituent
(R)

Methyl

biphenyl-2-

carboxylate

7.85-7.30 (m) 7.45-7.35 (m) 7.45-7.35 (m) 3.65 (s)
7.45-7.35 (m,

1H, H4')

Methyl 4'-

methylbiphen

yl-2-

carboxylate

7.80 (d), 7.50

(m), 7.35 (m)
7.20 (s, 4H) 7.20 (s, 4H) 3.65 (s) 2.40 (s, 3H)

Methyl 4'-

chlorobiphen

yl-2-

carboxylate

7.82 (dd),

7.55 (td),

7.40 (td),

7.33 (dd)

7.39 (d) 7.29 (d) 3.66 (s) -

Methyl 4'-

nitrobiphenyl-

2-carboxylate

7.90 (dd),

7.63 (td),

7.50-7.44 (m)

8.27 (d) 7.54 (d) 3.69 (s) -

¹³C NMR Spectral Data (δ, ppm) in CDCl₃
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Compound C1-C6 C1'-C6' C=O OCH₃
Substituent
(R)

Methyl

biphenyl-2-

carboxylate

141.5, 131.8,

131.0, 130.2,

129.8, 128.0,

127.2, 127.0

140.9, 129.3,

128.1, 127.2
169.0 52.0 -

Methyl 4'-

methylbiphen

yl-2-

carboxylate

141.9, 138.2,

131.7, 131.0,

130.1, 129.8,

129.2, 128.0,

127.0

137.0, 129.2,

129.1
169.1 52.0 21.2

Methyl 4'-

chlorobiphen

yl-2-

carboxylate

140.0, 139.6,

133.5, 131.9,

131.2, 130.0,

129.9, 128.7,

128.3, 127.4

139.6, 133.5,

128.7, 128.3
168.7 52.1 -

Methyl 4'-

nitrobiphenyl-

2-carboxylate

147.9, 147.1,

131.9, 131.6,

130.6, 130.1,

129.9, 128.2,

127.6, 123.8

147.1, 129.9,

123.8
168.3 52.3 -

Mass Spectrometry Data (m/z)
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Compound Molecular Formula Molecular Weight
Key Fragments
(m/z)

Methyl biphenyl-2-

carboxylate
C₁₄H₁₂O₂ 212.24

212 (M+), 181, 152,

127

Methyl 4'-

methylbiphenyl-2-

carboxylate

C₁₅H₁₄O₂ 226.27
226 (M+), 195, 166,

152

Methyl 4'-

chlorobiphenyl-2-

carboxylate

C₁₄H₁₁ClO₂ 246.69
248/246 (M+),

217/215, 186/184, 152

Methyl 4'-

nitrobiphenyl-2-

carboxylate

C₁₄H₁₁NO₄ 257.24
257 (M+), 226, 198,

152

Experimental Protocols
Synthesis: General Procedure for Suzuki-Miyaura
Coupling
The substituted biphenyl-2-carboxylates were synthesized using a standard Suzuki-Miyaura

cross-coupling protocol. In a representative procedure, methyl 2-bromobenzoate (1.0 mmol),

the respective 4'-substituted phenylboronic acid (1.2 mmol), and a palladium catalyst such as

tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) are combined in a round-bottom flask. A

base, typically an aqueous solution of sodium carbonate (2.0 M, 2.0 mmol), and a solvent

system like toluene/ethanol (4:1, 10 mL) are added. The reaction mixture is then heated to

reflux and stirred under an inert atmosphere until the starting materials are consumed, as

monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature and diluted with an

organic solvent such as ethyl acetate. The organic layer is washed sequentially with water and

brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The

crude product is then purified by column chromatography on silica gel using a mixture of

hexane and ethyl acetate as the eluent to afford the pure substituted methyl biphenyl-2-
carboxylate.
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Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer (e.g., 400 MHz)

using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal

standard. For ¹H NMR, chemical shifts are reported in parts per million (ppm) relative to TMS (δ

0.00). For ¹³C NMR, the residual solvent peak (CDCl₃: δ 77.16) was used as a reference.

Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.6

mL of CDCl₃ in a 5 mm NMR tube.

¹H NMR: Standard acquisition parameters were used, including a 30° pulse width and a

relaxation delay of 1-2 seconds.

¹³C NMR: A proton-decoupled sequence was used with a 45° pulse width and a relaxation

delay of 2 seconds.

Mass Spectrometry (MS)

Electron ionization mass spectra (EI-MS) were obtained using a mass spectrometer with a

direct insertion probe.

Sample Introduction: A small amount of the sample was introduced directly into the ion

source.

Ionization: The sample was ionized by a 70 eV electron beam.

Analysis: The resulting ions were separated by a quadrupole mass analyzer and detected.

The mass-to-charge ratios (m/z) of the molecular ion (M+) and major fragment ions were

recorded.

To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of Substituted
Biphenyl-2-Carboxylates]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b011600#spectral-data-comparison-of-substituted-
biphenyl-2-carboxylates]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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